molecular formula C23H21N3O5S B2837916 N-(4-(N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)sulfamoyl)phenyl)acetamide CAS No. 922061-97-0

N-(4-(N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)sulfamoyl)phenyl)acetamide

Cat. No.: B2837916
CAS No.: 922061-97-0
M. Wt: 451.5
InChI Key: SKNCWROYNYKIHI-UHFFFAOYSA-N
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Description

N-(4-(N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)sulfamoyl)phenyl)acetamide is a dibenzo[b,f][1,4]oxazepine derivative characterized by a 10-ethyl substituent, an 11-oxo group, and a sulfamoyl-linked phenylacetamide moiety. Its molecular complexity and substituent arrangement distinguish it from structurally analogous compounds.

Properties

IUPAC Name

N-[4-[(5-ethyl-6-oxobenzo[b][1,4]benzoxazepin-8-yl)sulfamoyl]phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21N3O5S/c1-3-26-20-6-4-5-7-22(20)31-21-13-10-17(14-19(21)23(26)28)25-32(29,30)18-11-8-16(9-12-18)24-15(2)27/h4-14,25H,3H2,1-2H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKNCWROYNYKIHI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=CC=CC=C2OC3=C(C1=O)C=C(C=C3)NS(=O)(=O)C4=CC=C(C=C4)NC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

451.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

N-{3-[(10-Butyl-3-nitro-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-1-yl)oxy]phenyl}acetamide

Key Differences :

  • Substituents: The butyl group (vs. The 3-nitro group introduces strong electron-withdrawing effects, which may enhance oxidative stability or modify receptor binding .
  • Linkage : A phenyloxy bridge replaces the sulfamoyl linker, reducing hydrogen-bonding capacity and possibly affecting solubility or target affinity.

Implications :
The nitro group could confer higher reactivity or toxicity compared to the sulfamoyl group in the target compound. The longer alkyl chain (butyl) may improve tissue penetration but reduce metabolic stability.

N-(10-acetyl-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-4-methylbenzenesulfonamide

Key Differences :

  • Substituents: An acetyl group at position 10 (vs. The 4-methylbenzenesulfonamide moiety lacks the acetamide-phenyl linkage seen in the target compound .
  • Molecular Formula : C₂₂H₂₀N₂O₄S (molar mass: 408.47 g/mol).
  • Structural Features : Absence of an 11-oxo group reduces ketone-related reactivity, possibly stabilizing the compound under physiological conditions.

Implications :
The acetyl group may enhance water solubility compared to the ethyl group, while the methylbenzenesulfonamide could alter selectivity for sulfonamide-binding enzymes or receptors.

Comparative Data Table

Property/Feature Target Compound Compound from Compound from
Core Structure Dibenzo[b,f][1,4]oxazepine Dibenzo[b,f][1,4]oxazepine Dibenzo[b,f][1,4]oxazepine
Position 10 Substituent Ethyl Butyl Acetyl
Position 11 Oxo group Oxo group No oxo group (10,11-dihydro)
Key Functional Groups Sulfamoyl-linked phenylacetamide Phenyloxy linker, nitro group 4-Methylbenzenesulfonamide
Molecular Formula Not explicitly provided (inferred: includes C, H, N, O, S) Not explicitly provided C₂₂H₂₀N₂O₄S
Molar Mass (g/mol) Not available Not available 408.47
Potential Bioactivity Hypothesized sulfonamide-mediated enzyme inhibition Nitro group may confer antibacterial or cytotoxic properties Sulfonamide may target carbonic anhydrases or proteases

Research Findings and Implications

  • Electron-Withdrawing vs. Electron-Donating Groups : The nitro group in ’s compound may increase oxidative stress in biological systems, whereas the ethyl and acetyl groups in the target compound and ’s analog prioritize metabolic stability.
  • Alkyl Chain Length : The ethyl group balances lipophilicity and metabolic clearance, while butyl () may prolong half-life but increase off-target interactions.

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